

developing a validated analytical method for Tenofovir impurities

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Compound of Interest

Compound Name: *Tenofovir Dibenzyloxy Isopropyl
Carbamate*

Cat. No.: *B13827431*

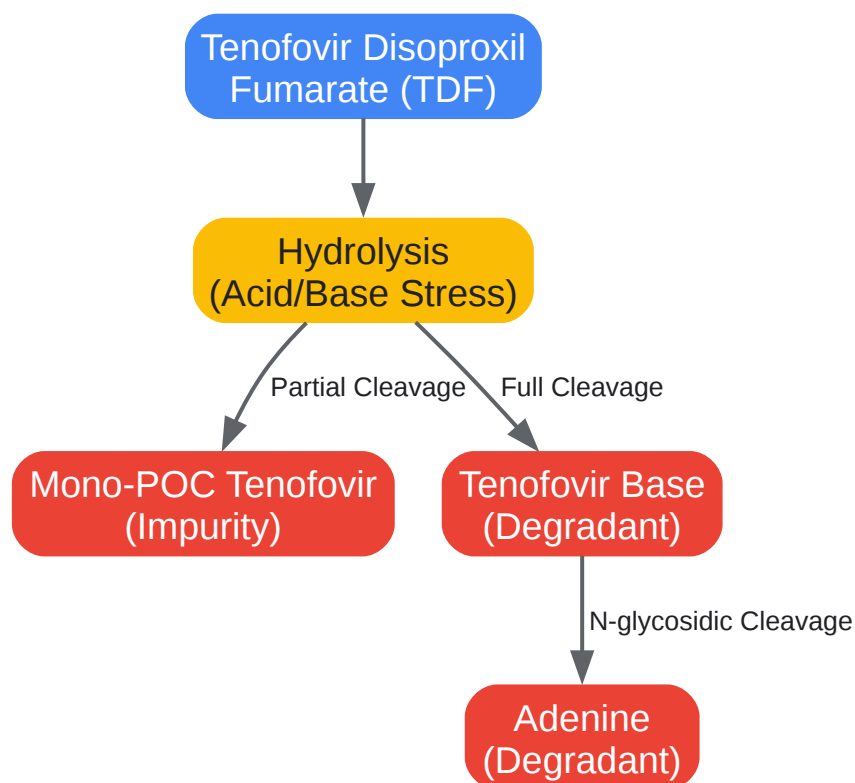
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Advanced Application Note: Development and Validation of a Stability-Indicating RP-HPLC Method for Tenofovir Prodrug Impurities

Introduction & Mechanistic Rationale

Tenofovir, most commonly administered as the prodrugs Tenofovir Disoproxil Fumarate (TDF) or Tenofovir Alafenamide (TAF), is a potent nucleotide reverse transcriptase inhibitor fundamental to the treatment of HIV-1 and chronic Hepatitis B[1]. Due to the presence of labile ester and phosphonate bonds, these prodrugs are highly susceptible to hydrolytic and oxidative degradation during synthesis, formulation, and storage[1][2].

To ensure pharmaceutical quality and patient safety, developing a highly selective, stability-indicating analytical method is mandatory. This protocol details the scientific rationale, step-by-step development, and rigorous validation of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method. The methodology is strictly aligned with the modern lifecycle management principles outlined in the ICH Q14 (Analytical Procedure Development) and ICH Q2(R2) (Validation of Analytical Procedures) guidelines[3][4].



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Caption: Degradation pathway of Tenofovir Disoproxil Fumarate under forced stress conditions.

Analytical Target Profile (ATP) & Method Development

The primary analytical challenge in profiling Tenofovir impurities is the extreme polarity differential between the analytes. Degradation products like Adenine and free Tenofovir are highly polar, while process impurities like Tenofovir Disoproxil Dimer are highly hydrophobic[5][6].

Causality of Experimental Choices:

- Stationary Phase Selection: A high-density C18 column (e.g., 250 mm × 4.6 mm, 5 μm) is selected. The long column bed and dense hydrophobic alkyl chains provide the necessary theoretical plates to resolve structurally similar critical pairs (e.g., TDF and Mono-POC Tenofovir)[7].

- **Mobile Phase pH Control:** Tenofovir contains a phosphonate group with a pKa of approximately 3.8. If analyzed at a neutral pH, the molecule becomes ionized, highly polar, and will elute in the void volume without interacting with the stationary phase. By buffering Mobile Phase A to pH 3.0 using potassium dihydrogen orthophosphate (KH₂PO₄), the phosphonate group remains protonated (unionized), ensuring adequate hydrophobic retention[7].
- **Gradient Elution Strategy:** An isocratic method cannot accommodate this polarity range. A gradient starting at 95% aqueous buffer ensures polar degradants are retained and separated. Gradually increasing the organic modifier (Acetonitrile) to 80% forces the elution of late-eluting hydrophobic dimers, preventing column fouling and baseline drift[6][7].

Table 1: Key Tenofovir Impurities and Chromatographic Behavior

| Impurity / Analyte | Origin | Relative Polarity | Expected Elution Order |
|----------------------------|-------------------------------------|-------------------|------------------------|
| Adenine | Degradation (N-glycosidic cleavage) | Very High | 1 (Early) |
| Tenofovir (Base) | Degradation (Full ester hydrolysis) | High | 2 |
| Mono-POC Tenofovir | Degradation / Process Impurity | Moderate | 3 |
| Tenofovir Disoproxil (API) | Parent Drug | Low | 4 (Main Peak) |
| Tenofovir Dimer | Process Impurity | Very Low | 5 (Late) |

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. The inclusion of a rigorous System Suitability Test (SST) acts as a mechanical gatekeeper; if the SST criteria fail, the system automatically aborts the sequence, preventing the generation of untrustworthy data.

Reagents and Chromatographic Conditions

- Mobile Phase A (Aqueous): Dissolve 1.36 g of KH_2PO_4 in 1000 mL of HPLC-grade water (10 mM). Adjust the pH to 3.0 ± 0.05 using dilute phosphoric acid. Filter through a 0.45 μm PVDF membrane.
- Mobile Phase B (Organic): 100% HPLC-grade Acetonitrile.
- Diluent: Water:Acetonitrile (50:50, v/v).
- Flow Rate: 1.0 mL/min.
- Detection: UV absorbance at 260 nm (corresponds to the λ_{max} of the adenine ring)[7][8].
- Injection Volume: 10 μL .
- Column Temperature: 30°C.

Gradient Program:

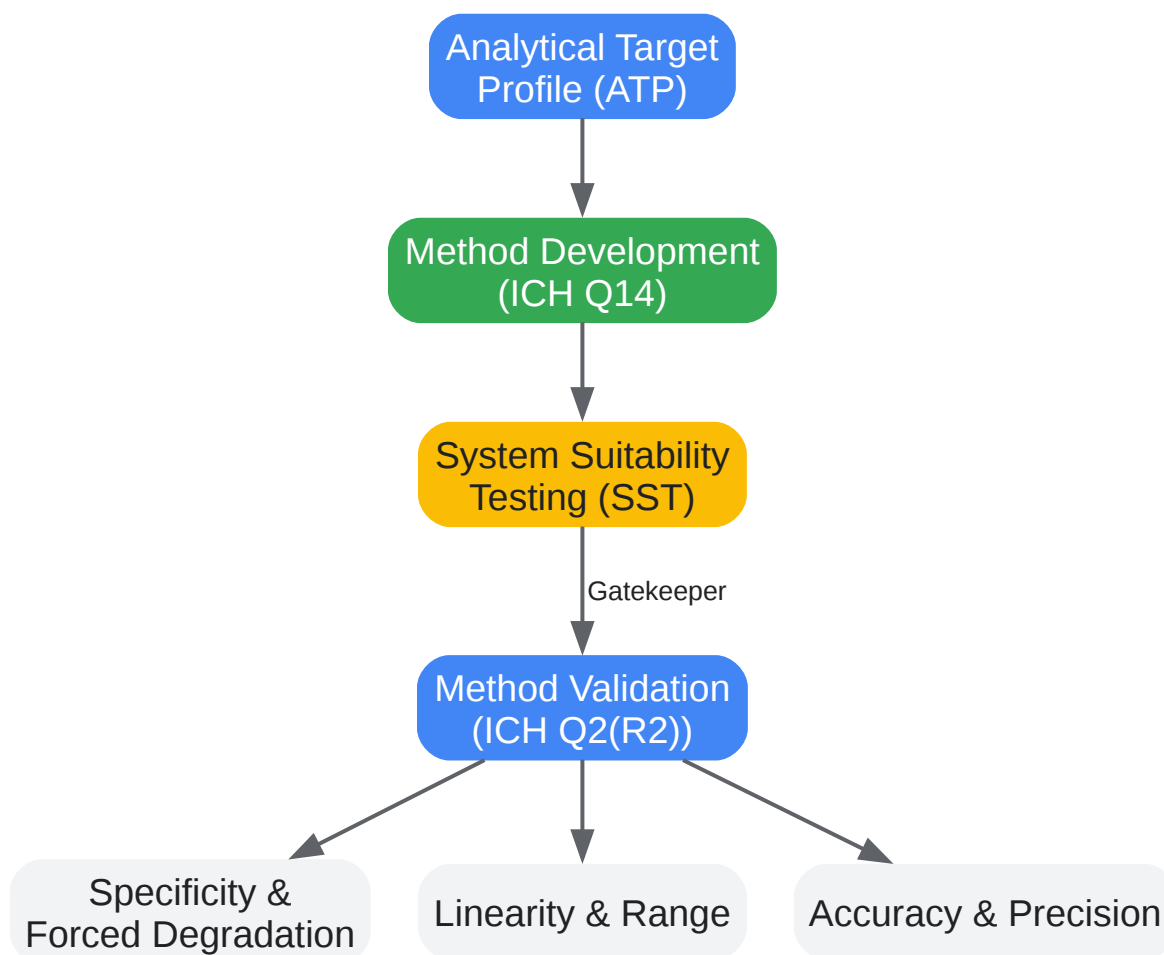
- 0.0 - 5.0 min: 95% A / 5% B
- 5.0 - 15.0 min: Linear ramp to 50% A / 50% B
- 15.0 - 20.0 min: Linear ramp to 20% A / 80% B
- 20.0 - 25.0 min: Return to 95% A / 5% B (Re-equilibration)

Preparation of Solutions

- Standard Solution: Accurately weigh and transfer 50 mg of TDF Reference Standard into a 100 mL volumetric flask. Dissolve and make up to volume with diluent (500 $\mu\text{g}/\text{mL}$).
- System Suitability Solution (SST): Spike the Standard Solution with 0.5% (w/w) of Mono-POC Tenofovir and 0.5% Adenine.
- Gatekeeper Criteria: Inject the SST solution. The resolution (Rs) between Mono-POC Tenofovir and TDF must be ≥ 1.5 . The tailing factor for the TDF peak must be ≤ 2.0 . If these parameters are not met, halt the analysis and perform column maintenance or mobile phase replacement[6].

Method Validation Protocol (ICH Q2(R2) Framework)

Validation confirms that the analytical procedure is scientifically sound and fit for its intended regulatory purpose[3].



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Caption: ICH Q14 and Q2(R2) aligned lifecycle workflow for analytical method validation.

Specificity and Forced Degradation

Specificity ensures the method can accurately measure the analyte without interference from degradants or matrix components[4].

- Procedure: Subject TDF sample solutions to extreme stress: 1.0 N HCl (Acidic), 0.01 N NaOH (Basic), 3% H₂O₂ (Oxidative), and 60°C (Thermal) for 30 minutes[7]. Neutralize acid/base samples before injection.

- Evaluation: Tenofovir is highly susceptible to basic degradation, rapidly converting to Mono-POC Tenofovir[7]. Utilize a Photodiode Array (PDA) detector to calculate the Peak Purity Angle versus the Peak Purity Threshold for the TDF peak. The method is validated for specificity only if the purity angle is strictly less than the threshold, proving no underlying co-eluting degradants exist[9].

Linearity, LOD, and LOQ

- Procedure: Prepare a minimum of five concentration levels ranging from the expected Limit of Quantification (LOQ) up to 150% of the specification limit for each known impurity[1][9].
- Evaluation: Perform linear regression analysis. The correlation coefficient (r^2) must be >0.999 . Calculate LOD and LOQ using the standard deviation of the response (σ) and the slope (S): $LOD=3.3(\sigma/S)$ and $LOQ=10(\sigma/S)$ [1].

Accuracy (Recovery) and Precision

- Procedure: Spike pure TDF API with known concentrations of impurities at three levels: 50%, 100%, and 150% of the target specification. Prepare six distinct replicates at the 100% level to assess method repeatability (Precision)[7].
- Evaluation: Accuracy is confirmed if the mean recovery of impurities falls between 90.0% and 110.0%. Precision is validated if the Relative Standard Deviation (%RSD) of the peak areas is $<5.0\%$ for impurities and $<2.0\%$ for the main API[1][7].

Table 2: ICH Q2(R2) Validation Parameters and Acceptance Criteria Summary

| Validation Parameter | ICH Q2(R2) Methodology | Acceptance Criteria |
|----------------------|--|---|
| System Suitability | Replicate injections of SST standard | $R_s \geq 1.5$, Tailing ≤ 2.0 , %RSD $\leq 2.0\%$ |
| Specificity | Forced degradation (Acid, Base, Peroxide, Heat) | Peak Purity Angle < Peak Purity Threshold |
| Linearity | 5 levels from LOQ to 150% of spec limit | $r^2 > 0.999$ |
| Accuracy | Spiked recovery at 50%, 100%, 150% | 90.0% - 110.0% recovery |
| Precision | 6 independent preparations at 100% level | %RSD < 5.0% (Impurities) |
| Robustness | Deliberate variations in pH (± 0.2) and Flow (± 0.1 mL) | SST criteria must remain satisfied |

Conclusion

By grounding the method development in the physicochemical properties of Tenofovir and its degradants, and enforcing a strict self-validating system suitability protocol, this RP-HPLC method ensures absolute data integrity. Adherence to the ICH Q14 and Q2(R2) guidelines guarantees that the method is robust, stability-indicating, and fully prepared for regulatory submission and routine quality control deployment.

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